

A Comprehensive Technical Guide to Neopentasilane for Advanced Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Neopentasilane

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This technical guide provides an in-depth overview of **Neopentasilane** (NPS), a key precursor in advanced semiconductor manufacturing and nanomaterial synthesis. Aimed at researchers, scientists, and professionals in drug development, this document outlines its chemical identity, physical properties, synthesis, and applications, with a strong emphasis on safety and experimental protocols.

Chemical Identification

Neopentasilane is a branched, non-pyrophoric liquid silicon precursor. Its fundamental identification details are as follows:

Identifier	Value
IUPAC Name	tris(λ ₁ -silanyl)silylsilicon
CAS Number	15947-57-6[1]
Synonyms	Tetrasilylsilane, NPS, Trisilane, 2,2-disilyl-
Molecular Formula	Si ₅ H ₁₂
Molecular Weight	152.52 g/mol

Physicochemical Properties

Neopentasilane is a colorless liquid with a disagreeable odor. It is highly flammable and pyrophoric, meaning it can ignite spontaneously in air.^[2] It is also sensitive to moisture.

Property	Value
Appearance	Colorless liquid ^[1]
Physical State	Liquid ^[2]
Sensitivity	Moisture ^[1]
Boiling Point	Not specified

Applications in Research and Development

Neopentasilane is a valuable precursor for the deposition of silicon-containing films, such as silica, silicon carbide, and silicon nitride, through chemical or physical vapor deposition methods.^[3] Its primary applications are in the fields of semiconductor manufacturing and nanotechnology.

Chemical Vapor Deposition (CVD) for Silicon Epitaxy

NPS is utilized for the growth of high-quality epitaxial silicon layers at low temperatures (under 700 °C) with exceptionally high growth rates.^[2] This is particularly advantageous in the fabrication of advanced integrated circuits where minimizing the thermal budget is critical to prevent dopant diffusion.^[2]

Quantitative Data on CVD Growth Rates:

The following table summarizes the epitaxial growth rates of silicon using **Neopentasilane** in a Chemical Vapor Deposition (CVD) process under various conditions. The data is compiled from studies conducted at Princeton University.^{[2][4][5][6]}

Temperature (°C)	Neopentasilane Partial Pressure (mTorr)	Carrier Gas	Carrier Gas Pressure (Torr)	Growth Rate (nm/min)
600	20 (upper limit)	Hydrogen	6	54[4]
650	20 (upper limit)	Hydrogen	6	130[2][4]
700	20 (upper limit)	Hydrogen	6	215[4]
600	65	Hydrogen	6	~80[2]
650	Not Specified	Hydrogen	Not Specified	180[5]

Synthesis of Silicon Nanowires

Neopentasilane serves as a precursor for the directed deposition of silicon nanowires (Si NWs), with gold nanoparticles acting as a catalyst.[7] This process operates via a vapor-liquid-solid (VLS) mechanism, where the precursor decomposes, forming a liquid gold/silicon alloy that facilitates the growth of the nanowires.[7]

Experimental Protocols

Synthesis of Neopentasilane

A patented method for producing **neopentasilane** involves the reaction of a hexahalodisilane with a tertiary amine catalyst to form a tetrakis(trihalosilyl)silane-containing mixture. This intermediate is then reduced to **neopentasilane** using diisobutylaluminum hydride.[8]

Example Protocol: A solution of 1,4-diazabicyclo[2.2.2]octane in diethyl ether is added to hexachlorodisilane under a dry nitrogen atmosphere. The mixture is stirred and allowed to stand, leading to the formation of a precipitate. The **neopentasilane** is then isolated from the reaction mixture, potentially through distillation.[3] The final product can be further purified by distillation at a temperature below 100°C under reduced pressure to achieve a purity of at least 93%. [3]

Chemical Vapor Deposition of Epitaxial Silicon

The following is a general protocol for the CVD of epitaxial silicon using **neopentasilane**, based on published research.[2][4]

- Substrate Preparation: (100) oriented silicon wafers are used as substrates.
- CVD System: The growth is performed in a lamp-heated, single-wafer CVD reactor.
- Precursor Delivery: **Neopentasilane**, a liquid at room temperature, is introduced into the reactor by bubbling a carrier gas (e.g., hydrogen) through the heated liquid.
- Growth Conditions: The substrate temperature is maintained between 600 and 700°C. The reactor pressure is typically around 6 Torr.
- Growth: The **neopentasilane** decomposes on the heated substrate surface, leading to the epitaxial growth of a silicon film.
- Characterization: The quality of the grown silicon layer is analyzed using techniques such as cross-sectional transmission electron microscopy (x-TEM).[4]

Directed Deposition of Silicon Nanowires

This protocol describes the synthesis of silicon nanowires using **neopentasilane** as a precursor.[7]

- Catalyst Deposition: A thin layer of gold (approximately 10 nm) is sputtered onto a Si[9] or borosilicate glass substrate.
- Reaction Setup: The substrate is placed in a tube reactor.
- Precursor Introduction: **Neopentasilane** is carried into the reactor by a stream of argon gas.
- Nanowire Growth: The reaction is carried out at a temperature of 375°C for approximately one hour, leading to the formation of silicon nanowires.

Safety and Handling

Neopentasilane is a pyrophoric liquid and must be handled with extreme caution in a controlled environment.

Personal Protective Equipment (PPE)

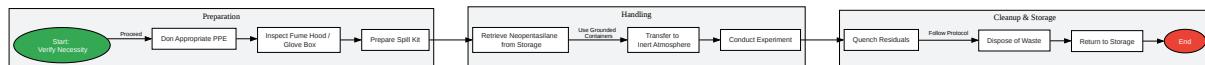
When handling **neopentasilane**, the following PPE is mandatory:

- Flame-resistant lab coat
- Nomex suit and hood (especially when changing cylinders)
- Fire-resistant gloves
- ANSI Z87.1-compliant safety glasses or goggles and a face shield[[10](#)]

Storage and Handling Workflow

Neopentasilane must be stored in a gas cabinet or an exhausted enclosure, away from combustible materials, oxidizing agents, and ignition sources.[[10](#)] Cylinders should be secured in an upright position.

The following diagram illustrates a safe workflow for handling **neopentasilane** in a laboratory setting.



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Caption: Safe handling workflow for **Neopentasilane**.

Conclusion

Neopentasilane is a critical precursor for the low-temperature, high-growth-rate deposition of high-quality silicon films and the synthesis of silicon nanowires. Its use requires stringent safety

protocols due to its pyrophoric nature. This guide provides the foundational technical information for its safe and effective use in advanced research and development applications.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to Neopentasilane for Advanced Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b600054#cas-number-and-iupac-name-for-neopentasilane>]

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